Propionyl-leupeptin hemisulfate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

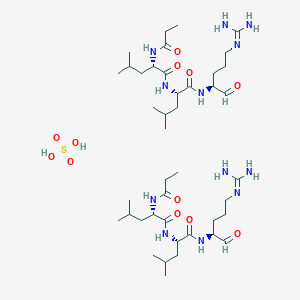

Propionyl-leupeptin hemisulfate is a synthetic derivative of leupeptin, a well-known protease inhibitor. This compound is particularly effective against serine and cysteine proteases, making it valuable in various biochemical and medical research applications. The molecular formula of this compound is C21H40N6O4 · 1/2H2SO4, and it has a molecular weight of 489.62 g/mol .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Propionyl-leupeptin hemisulfate is synthesized through a series of peptide coupling reactions. The process typically involves the following steps:

Peptide Synthesis: The initial step involves the synthesis of the peptide chain, which includes the amino acids leucine and arginine. This is achieved using standard solid-phase peptide synthesis (SPPS) techniques.

Propionylation: The peptide is then propionylated by reacting it with propionic anhydride in the presence of a base such as triethylamine. This step introduces the propionyl group to the peptide.

Hemisulfate Formation: The final step involves the formation of the hemisulfate salt by reacting the propionylated peptide with sulfuric acid.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar steps but on a larger scale. Automated peptide synthesizers are often used to streamline the SPPS process. The propionylation and hemisulfate formation steps are scaled up using larger reaction vessels and more efficient mixing and purification techniques to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

Propionyl-leupeptin hemisulfate undergoes several types of chemical reactions, including:

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions, breaking down into its constituent amino acids and other fragments.

Oxidation: It can undergo oxidation reactions, particularly at the sulfur atom in the hemisulfate group.

Substitution: The propionyl group can be substituted with other acyl groups under appropriate conditions.

Common Reagents and Conditions

Hydrolysis: Typically performed using hydrochloric acid or sodium hydroxide.

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Substitution: Acyl chlorides or anhydrides are used for substitution reactions.

Major Products Formed

Hydrolysis: Produces amino acids such as leucine and arginine.

Oxidation: Results in oxidized derivatives of the original compound.

Substitution: Yields new acylated peptides with different functional groups.

Wissenschaftliche Forschungsanwendungen

Propionyl-leupeptin hemisulfate is widely used in scientific research due to its potent protease inhibitory properties. Some of its key applications include:

Biochemistry: Used to study protease activity and inhibition in various biochemical assays.

Cell Biology: Helps in the investigation of protease functions in cellular processes, including apoptosis and signal transduction.

Medicine: Explored as a potential therapeutic agent for diseases involving excessive protease activity, such as cancer and neurodegenerative disorders.

Industry: Utilized in the production of protease inhibitors for research and pharmaceutical applications.

Wirkmechanismus

Propionyl-leupeptin hemisulfate exerts its effects by binding to the active sites of serine and cysteine proteases, thereby inhibiting their activity. This binding is typically reversible and competitive, meaning the inhibitor competes with the substrate for the active site. The inhibition of these proteases can disrupt various cellular processes, making it a valuable tool for studying protease functions and developing therapeutic strategies.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Leupeptin: The parent compound, also a protease inhibitor but without the propionyl group.

Acetyl-leupeptin: Another derivative with an acetyl group instead of a propionyl group.

Aprotinin: A different protease inhibitor with a broader spectrum of activity.

Uniqueness

Propionyl-leupeptin hemisulfate is unique due to its specific propionyl modification, which can enhance its stability and specificity compared to leupeptin. This modification can also affect its solubility and interaction with proteases, making it a distinct and valuable tool in research.

Biologische Aktivität

Propionyl-leupeptin hemisulfate is a synthetic derivative of leupeptin, a natural protease inhibitor derived from actinomycetes. This compound has gained attention for its biological activity, particularly as an inhibitor of serine and cysteine proteases, which are crucial in various physiological and pathological processes, including apoptosis, inflammation, and cancer progression.

- Chemical Formula : C20H38N6O4·½ H2SO4

- Molecular Weight : Approximately 489.62 g/mol

- CAS Number : 24365-46-6

This compound functions primarily through reversible inhibition of proteases. It binds to the active sites of serine and cysteine proteases, blocking substrate access and preventing catalysis. This inhibition can be influenced by the presence of other substrates or inhibitors, leading to diverse biological outcomes depending on the specific protease involved .

Biological Activities

- Protease Inhibition :

- Antiviral Activity :

- Impact on Apoptosis and Inflammation :

Comparative Analysis with Other Compounds

The following table compares this compound with other related compounds:

| Compound Name | Chemical Formula | Key Features |

|---|---|---|

| Leupeptin | C20H38N6O4·½ H2SO4 | Broad-spectrum protease inhibitor; natural product |

| Acetyl-Leupeptin | C20H38N6O4·½ H2SO4 | Acetylated form; slightly different inhibition profile |

| E64 | C12H15N3O3S | Irreversible cysteine protease inhibitor |

| Pepstatin A | C37H64N2O9 | Specific for aspartic proteases; different target specificity |

Propionyl-leupeptin stands out due to its dual inhibition capabilities against both serine and cysteine proteases, making it versatile for various research applications .

Case Studies

-

Cancer Research :

- In studies involving cancer cell lines, propionyl-leupeptin has been shown to inhibit proteases that facilitate tumor progression and metastasis. By blocking these enzymes, researchers observed reduced cell migration and invasion capabilities in vitro.

- Neurological Disorders :

Eigenschaften

IUPAC Name |

(2S)-N-[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-4-methyl-2-(propanoylamino)pentanamide;sulfuric acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C21H40N6O4.H2O4S/c2*1-6-18(29)26-16(10-13(2)3)20(31)27-17(11-14(4)5)19(30)25-15(12-28)8-7-9-24-21(22)23;1-5(2,3)4/h2*12-17H,6-11H2,1-5H3,(H,25,30)(H,26,29)(H,27,31)(H4,22,23,24);(H2,1,2,3,4)/t2*15-,16-,17-;/m00./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKRQUQGVONEIAC-VFFZMTJFSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C=O.CCC(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C=O.OS(=O)(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C=O.CCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C=O.OS(=O)(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H82N12O12S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

979.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.